molecular formula C14H11ClO2 B1269881 2-(Benzyloxy)-5-chlorobenzaldehyde CAS No. 38544-16-0

2-(Benzyloxy)-5-chlorobenzaldehyde

Cat. No. B1269881
CAS RN: 38544-16-0
M. Wt: 246.69 g/mol
InChI Key: UKVVPQTUCJPTNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Benzyloxy)-5-chlorobenzaldehyde and related compounds typically involves condensation reactions, where aldehyde functions react with suitable reagents under catalytic conditions to introduce benzyloxy and chloro substituents. For example, Krivokolysko et al. (2001) described the reaction of 2-chlorobenzaldehyde with cyanothioacetamide and dibenzoylmethane, demonstrating the versatility of such aldehydes in synthesizing complex molecules (Krivokolysko, Dyachenko, Chernega, & Litvinov, 2001).

Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)-5-chlorobenzaldehyde is characterized by the presence of a benzaldehyde core with specific substituents that influence its geometry and electronic properties. For molecules with similar structural features, electron diffraction studies, such as those conducted by Schāfer, Samdal, & Hedberg (1976) on 2-chlorobenzaldehyde, provide insights into bond lengths, angles, and conformer ratios, which are crucial for understanding the structural aspects of these compounds (Schāfer, Samdal, & Hedberg, 1976).

Chemical Reactions and Properties

2-(Benzyloxy)-5-chlorobenzaldehyde participates in various chemical reactions, exploiting the reactivity of the aldehyde group and the presence of substituents. The compound can undergo condensation, nucleophilic substitution, and other reactions typical for aldehydes, with the benzyloxy and chloro groups directing the reactivity and selectivity. Uhlmann, Felding, Vedsø, & Begtrup (1997) described the directed lithiation of 1-(benzyloxy)-1,2,3-triazole, showcasing the type of chemical transformations possible with benzyloxy-substituted compounds (Uhlmann, Felding, Vedsø, & Begtrup, 1997).

Scientific Research Applications

  • 2-Benzyloxy-5-chlorophenylboronic Acid

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in various chemical reactions .
    • Methods of Application : The specific methods of application would depend on the particular reaction being carried out .
    • Results or Outcomes : The outcomes would also depend on the specific reaction .
  • 2-Benzyloxy-1-methylpyridinium triflate

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
    • Methods of Application : The active reagent is delivered in situ through N-methylation of 2-benzyloxy-pyridine .
    • Results or Outcomes : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxy-pyridine .
  • 2-(Benzyloxy)thiophenol

    • Scientific Field : Environmental and Biological Detection
    • Application Summary : A significant application of thiophenol derivatives, including 2-(Benzyloxy)thiophenol, is in the detection and monitoring of thiophenol levels in environmental and biological systems.
    • Methods of Application : The specific methods of application would depend on the particular detection or monitoring system being used.
    • Results or Outcomes : The outcomes would depend on the specific system and the levels of thiophenol detected.
  • 2-Benzyloxyphenol

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of 2-(benzyloxy)hydroquinone and also used to prepare sequential polypeptides. It is used as a reagent for the synthesis of multidentate chelating ligands .
    • Methods of Application : The specific methods of application would depend on the particular synthesis being carried out .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis .

Safety And Hazards

Safety data sheets recommend wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation when handling similar compounds .

Future Directions

Research into therapeutic peptides, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, has become one of the hottest topics in pharmaceutical research . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research .

properties

IUPAC Name

5-chloro-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVVPQTUCJPTNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358375
Record name 2-(benzyloxy)-5-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-chlorobenzaldehyde

CAS RN

38544-16-0
Record name 2-(benzyloxy)-5-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
CF Lin, JS Yang, CY Chang, SC Kuo, MR Lee… - Bioorganic & medicinal …, 2005 - Elsevier
A series of benzyloxybenzaldehyde derivatives were prepared and tested against the HL-60 cell line for anticancer activity. Preliminary structure–activity relationships were established. …
Number of citations: 82 www.sciencedirect.com
ST Hulushe, MH Manyeruke, M Louzada, S Rigin… - RSC …, 2020 - pubs.rsc.org
Crystal structures of six benzaldehyde derivatives (1–6) have been determined and their supramolecular networks were established by an X-ray crystallographic study. The study has …
Number of citations: 11 pubs.rsc.org
A Hall, S Atkinson, SH Brown, IP Chessell… - Bioorganic & medicinal …, 2006 - Elsevier
… Briefly, chlorosalicylaldehydes were alkylated with benzyl bromide (K 2 CO 3 , DMF, 60 C) to give 2-benzyloxy-5-chlorobenzaldehyde 54a–d. Implementation of the Stetter reaction 22 …
Number of citations: 32 www.sciencedirect.com
JM Jech - 1971 - search.proquest.com
… (0.0202 mole) of 2-benzyloxy-5chlorobenzaldehyde (24), 2 ml. of 35-40% formaldehyde, … (0.0588 mole) of 2-benzyloxy-5-chlorobenzaldehyde (24), l'70 ml. of glacial acetic acid, 10 ml. …
Number of citations: 2 search.proquest.com
G Chiodini, M Pallavicini, C Zanotto, M Bissa… - European journal of …, 2015 - Elsevier
… m-Chloroperbenzoic acid (2.78 g, 12.4 mmol) was added portionwise to a refluxing solution of 2-benzyloxy-5-chlorobenzaldehyde (2.19 g, 8.86 mmol) in DCM (30 mL). The reaction …
Number of citations: 46 www.sciencedirect.com
D Chauhan, G George, SNC Sridhar… - Archiv der …, 2019 - Wiley Online Library
A series of rhodanine‐3‐acetic acid derivatives were synthesized via Knoevenagel condensation of rhodanine‐3‐acetic acid with various substituted aromatic aldehydes. The …
Number of citations: 23 onlinelibrary.wiley.com
MA Musa - 2002 - vital.seals.ac.za
The reaction of specially prepared salicylaldehyde benzyl ethers with the activated alkenes, methyl acrylate or acrylonitrile, in the presence of the catalyst, DABCO, has afforded Baylis-…
Number of citations: 4 vital.seals.ac.za
MH Manyeruke - 2014 - core.ac.uk
The application of Baylis-Hillman methodology has afforded access to a range of βhydroxypropionate ester-AZT conjugates as potential dual-action HIV-1 IN/RT inhibitors. Two …
Number of citations: 3 core.ac.uk
P Wang, J Liu, H Xing, Y Liu, W Xie… - Drug discoveries & …, 2012 - jstage.jst.go.jp
A new series of 5-(indole-2-yl)-3-substituted 1, 2, 4-oxadiazoles were synthesized and evaluated for their anticancer activities. Structures of the compounds were confirmed by …
Number of citations: 7 www.jstage.jst.go.jp
CMG Azevedo, CMM Afonso, D Sousa, RT Lima… - Bioorganic & medicinal …, 2013 - Elsevier
A promising antitumor xanthone derivative was optimized following a multidimensional approach that involved the synthesis of 17 analogues, the study of their lipophilicity and solubility, …
Number of citations: 26 www.sciencedirect.com

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